Cas no 156904-82-4 (ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate)

ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate
- 4H-1-Benzopyran-2-carboxylic acid, 8-amino-6-bromo-4-oxo-, ethyl ester
- ethyl 8-amino-6-bromo-4-oxochromene-2-carboxylate
- AKOS026675373
- Z3244659201
- KH-0080
- G69077
- ethyl8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate
- EN300-6496313
- 156904-82-4
- MFCD28100534
-
- Inchi: 1S/C12H10BrNO4/c1-2-17-12(16)10-5-9(15)7-3-6(13)4-8(14)11(7)18-10/h3-5H,2,14H2,1H3
- InChI Key: LLHNRAVVVZFEGE-UHFFFAOYSA-N
- SMILES: C1(C(OCC)=O)OC2=C(N)C=C(Br)C=C2C(=O)C=1
Computed Properties
- Exact Mass: 310.97932g/mol
- Monoisotopic Mass: 310.97932g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 396
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 78.6Ų
ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6496313-1.0g |
ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate |
156904-82-4 | 95.0% | 1.0g |
$999.0 | 2025-03-21 | |
A2B Chem LLC | AI79608-250mg |
ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate |
156904-82-4 | 95% | 250mg |
$555.00 | 2024-04-20 | |
1PlusChem | 1P00IVBS-250mg |
ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate |
156904-82-4 | 95% | 250mg |
$836.00 | 2024-06-20 | |
1PlusChem | 1P00IVBS-10g |
ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate |
156904-82-4 | 95% | 10g |
$5376.00 | 2023-12-20 | |
A2B Chem LLC | AI79608-5mg |
ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate |
156904-82-4 | >95% | 5mg |
$214.00 | 2024-04-20 | |
A2B Chem LLC | AI79608-100mg |
ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate |
156904-82-4 | 95% | 100mg |
$380.00 | 2024-04-20 | |
Enamine | EN300-6496313-0.1g |
ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate |
156904-82-4 | 95.0% | 0.1g |
$347.0 | 2025-03-21 | |
Enamine | EN300-6496313-0.05g |
ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate |
156904-82-4 | 95.0% | 0.05g |
$232.0 | 2025-03-21 | |
Enamine | EN300-6496313-10.0g |
ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate |
156904-82-4 | 95.0% | 10.0g |
$4299.0 | 2025-03-21 | |
Enamine | EN300-6496313-0.25g |
ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate |
156904-82-4 | 95.0% | 0.25g |
$494.0 | 2025-03-21 |
ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate Related Literature
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Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
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Mi-Hee Jung,Kyoung Chul Ko,Woo Ram Lee Dalton Trans., 2019,48, 15074-15090
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
Additional information on ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate
Recent Advances in the Study of Ethyl 8-Amino-6-Bromo-4-Oxo-4H-Chromene-2-Carboxylate (CAS: 156904-82-4)
Ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate (CAS: 156904-82-4) is a synthetic chromene derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have focused on its role as a key intermediate in the synthesis of bioactive compounds, particularly those with anticancer and antimicrobial properties. This research brief aims to provide an overview of the latest findings related to this compound, including its synthesis, biological activity, and potential applications in drug development.
The compound's structural features, including the chromene core and the presence of amino and bromo substituents, make it a versatile scaffold for further chemical modifications. Recent synthetic methodologies have optimized the production of ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate, with improvements in yield and purity. These advancements are critical for its use in high-throughput screening and structure-activity relationship (SAR) studies, which are essential for identifying novel drug candidates.
In terms of biological activity, ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate has demonstrated promising results in preliminary in vitro assays. Studies have shown that derivatives of this compound exhibit inhibitory effects on various cancer cell lines, including breast, lung, and colon cancers. The mechanism of action appears to involve the modulation of key signaling pathways, such as the PI3K/AKT and MAPK pathways, which are often dysregulated in cancer. Additionally, some derivatives have shown antimicrobial activity against resistant strains of bacteria, highlighting their potential as dual-function agents.
Recent research has also explored the compound's potential in combination therapies. For instance, when used in conjunction with conventional chemotherapeutic agents, ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate derivatives have shown synergistic effects, enhancing the efficacy of the treatment while reducing the required dosage of cytotoxic drugs. This approach could mitigate some of the adverse effects associated with chemotherapy, offering a more tolerable treatment option for patients.
Despite these promising findings, challenges remain in the development of ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate-based therapeutics. Issues such as poor solubility, limited bioavailability, and potential toxicity need to be addressed through further structural optimization and formulation studies. Ongoing research is focused on designing prodrugs or nanoparticle-based delivery systems to overcome these limitations and improve the compound's pharmacokinetic profile.
In conclusion, ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate (CAS: 156904-82-4) represents a promising scaffold for the development of novel therapeutic agents. Its versatility, combined with recent advancements in synthesis and biological evaluation, positions it as a valuable candidate for further investigation in the fields of oncology and infectious diseases. Future studies should prioritize the optimization of its pharmacological properties and the exploration of its full therapeutic potential in preclinical and clinical settings.
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